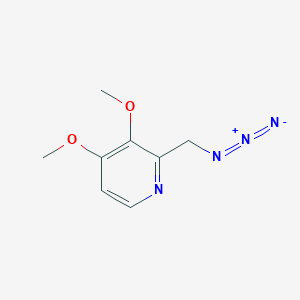
(1S)-1-(3-Bromophenyl)-2-fluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Bromophenyl)-2-fluoroethanol, commonly known as 3-BPFE, is a synthetic compound that belongs to the class of organic compounds known as phenylpropanoids. It is a chiral molecule that has both a fluorine and a bromine atom attached to a phenyl ring. 3-BPFE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-BPFE has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-BPFE has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
In pharmacology, 3-BPFE has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Additionally, 3-BPFE has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
Mécanisme D'action
The mechanism of action of 3-BPFE is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as lactate dehydrogenase, which is involved in the production of energy in cancer cells. This inhibition leads to the accumulation of toxic metabolites, which ultimately leads to the death of cancer cells. Additionally, 3-BPFE has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BPFE are diverse and depend on the specific application. In cancer cells, 3-BPFE has been shown to induce apoptosis, inhibit cell proliferation, and reduce the production of ATP. In the central nervous system, 3-BPFE has been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its anxiolytic and analgesic effects. Additionally, 3-BPFE has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-BPFE is its potent anticancer activity against a wide range of cancer cell lines. Additionally, 3-BPFE has been shown to have analgesic and anxiolytic effects, making it a potential candidate for the development of new pain and anxiety medications. However, one of the main limitations of 3-BPFE is its potential toxicity, which may limit its clinical use. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-BPFE.
Orientations Futures
There are several future directions for the study of 3-BPFE. One potential avenue is the development of new anticancer drugs based on the structure of 3-BPFE. Additionally, more research is needed to fully understand the mechanism of action of 3-BPFE and its potential side effects. Finally, 3-BPFE may have potential applications in the development of new antibiotics and pain medications, which warrant further investigation.
Conclusion
In conclusion, 3-BPFE is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method is a straightforward process that yields high-quality 3-BPFE. 3-BPFE has been extensively studied for its potential applications in cancer treatment, pain management, and antibiotic development. However, more research is needed to fully understand the mechanism of action and potential side effects of 3-BPFE.
Méthodes De Synthèse
The synthesis of 3-BPFE involves the reaction of 3-bromophenylacetic acid with thionyl chloride to form 3-bromophenylacetyl chloride. The resulting compound is then reacted with 2-fluoroethanol in the presence of a base, such as triethylamine, to give 3-BPFE. The overall synthesis method is a straightforward process that yields high-quality 3-BPFE.
Propriétés
IUPAC Name |
(1S)-1-(3-bromophenyl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBQSNZQLODXPJ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2467808.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2467809.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
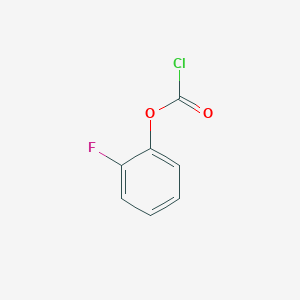
![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)
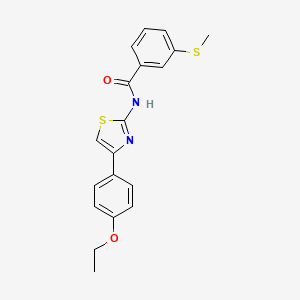
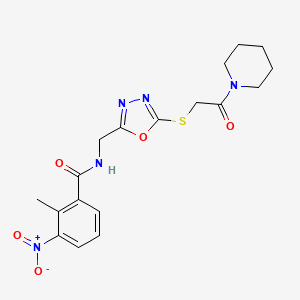
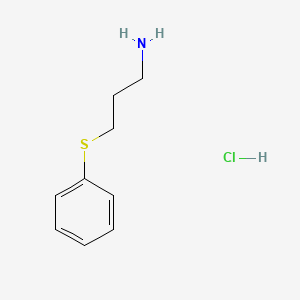

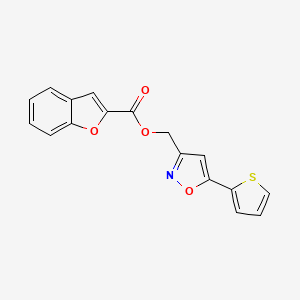
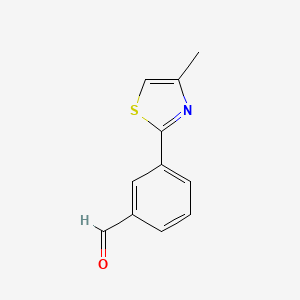

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
